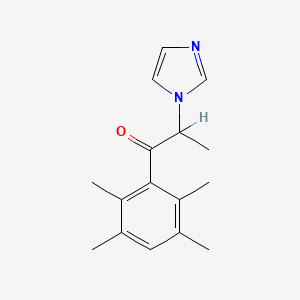
2-(1-Imidazolyl)-2',3',5',6'-tetramethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone typically involves the reaction of 2,3,5,6-tetramethylbenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated, alkylated, or arylated imidazole derivatives.
Scientific Research Applications
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Imidazolyl)acetonitrile
- 2-(1-Imidazolyl)ethanol
- 2-(1-Imidazolyl)acetic acid
Uniqueness
2-(1-Imidazolyl)-2’,3’,5’,6’-tetramethylpropiophenone is unique due to the presence of the tetramethylpropiophenone moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
73932-50-0 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(2,3,5,6-tetramethylphenyl)propan-1-one |
InChI |
InChI=1S/C16H20N2O/c1-10-8-11(2)13(4)15(12(10)3)16(19)14(5)18-7-6-17-9-18/h6-9,14H,1-5H3 |
InChI Key |
YYYCBFUSYDLPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)C(C)N2C=CN=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















